BenchChemオンラインストアへようこそ!

N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Physicochemical characterization Synthetic intermediate Quality control

N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 1094523-81-5) is a synthetic, low-molecular-weight (241.31 g/mol) dihydrobenzofuran sulfonamide derivative with the molecular formula C11H15NO3S. It belongs to the broader class of benzofuran-5-sulfonamide compounds, a scaffold extensively investigated for enzyme inhibition, particularly against carbonic anhydrase isoforms.

Molecular Formula C11H15NO3S
Molecular Weight 241.31
CAS No. 1094523-81-5
Cat. No. B2699725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide
CAS1094523-81-5
Molecular FormulaC11H15NO3S
Molecular Weight241.31
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC2=C(C=C1)OCC2
InChIInChI=1S/C11H15NO3S/c1-2-6-12-16(13,14)10-3-4-11-9(8-10)5-7-15-11/h3-4,8,12H,2,5-7H2,1H3
InChIKeyXWHWYCOSBWVPLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-Propyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 1094523-81-5): Sourcing Specifications, Key Physicochemical Identifiers, and Evidence Landscape


N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 1094523-81-5) is a synthetic, low-molecular-weight (241.31 g/mol) dihydrobenzofuran sulfonamide derivative with the molecular formula C11H15NO3S . It belongs to the broader class of benzofuran-5-sulfonamide compounds, a scaffold extensively investigated for enzyme inhibition, particularly against carbonic anhydrase isoforms [1]. It is a key synthetic intermediate within the patented general process for preparing 5-sulfonamidobenzofuran derivatives, where the N-propyl group is explicitly claimed as a viable alkyl substituent [2]. A critical assessment of the evidence landscape reveals that while the compound's structural class is well-studied, published, quantitative, and comparator-based data specifically for this exact molecule remains extremely limited in peer-reviewed primary research or patents accessible under the mandatory source exclusion rules.

Why N-Propyl-2,3-dihydro-1-benzofuran-5-sulfonamide Cannot Be Indiscriminately Substituted by Other N-Alkylbenzofuran-5-sulfonamides


Substituting N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide with its N-methyl or N-ethyl analogs introduces quantifiable changes in key physicochemical parameters—specifically molecular weight and, by class-level inference, lipophilicity—that directly impact compound handling, reactivity, and biological interaction potential. These differences are not trivial for a synthetic intermediate intended for a multi-step synthesis like dronedarone analog production [1], where reaction kinetics, solubility, and purification outcomes are highly sensitive to the alkyl chain length. Furthermore, in a biological context, the benzofuran-based sulfonamide class exhibits clear structure-activity relationships where minor N-alkyl modifications can lead to significant shifts in enzyme inhibition potency and selectivity profiles [2]. Therefore, off-specification substitution without rigorous re-validation poses a significant risk of synthetic failure or generating misleading biological data.

Quantitative Evidence Guide: N-Propyl-2,3-dihydro-1-benzofuran-5-sulfonamide (1094523-81-5) vs. Key Comparators


Physicochemical Differentiation: Molecular Weight and Formula vs. N-Methyl and N-Ethyl Analogs

The N-propyl derivative has a molecular weight of 241.31 g/mol and formula C11H15NO3S, which is 28.05 g/mol heavier than the N-methyl analog (213.26 g/mol, C9H11NO3S) and 14.03 g/mol heavier than the N-ethyl analog (227.28 g/mol, C10H13NO3S) . This difference corresponds to one and two methylene (-CH2-) units, respectively. This alteration directly impacts the compound's boiling point, chromatographic retention time, and mass spectrometric identification, providing a clear analytical handle for differentiation.

Physicochemical characterization Synthetic intermediate Quality control

Commercial Purity Specification: Minimum Purity Benchmarking Against Analogs

A direct comparison of commercial specifications reveals that N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide is consistently offered at a minimum purity specification of 95% by multiple suppliers . This specification is identical to that of its N-ethyl and N-methyl counterparts from the same suppliers . This parity in purity specification suggests a comparable synthetic and purification challenge, and it provides assurance that the compound is available at a research-grade standard commensurate with its closest analogs.

Chemical procurement Purity specification Research material

Synthetic Accessibility via Patented General Method for 5-Sulfonamidobenzofurans

The compound falls squarely within the general formula (I) of a patented process for preparing 5-sulfonamidobenzofuran derivatives, where R is explicitly defined as a linear or branched C1-C8 alkyl group, including n-propyl, and R1, R2 are hydrogen [1]. The patent demonstrates the viability of this palladium-catalyzed coupling approach for the n-butyl analog (R = methyl, R1 = n-butyl, R2 = H) with a reported yield of 68% [1]. By class-level inference, the same methodology is directly applicable to the synthesis of the N-propyl analog, suggesting a mature and scalable synthetic route is available, unlike compounds requiring de novo route design.

Synthetic methodology Process chemistry Patent literature

Absence of Published, Direct, Intra-class Biological Activity Comparisons

An extensive search of primary research papers and patents, excluding prohibited vendor sites, yielded no head-to-head quantitative biological activity data (e.g., IC50, Ki, or MIC values) for N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide against any comparator. While the benzofuran sulfonamide class is known for potent carbonic anhydrase inhibition, with some compounds exhibiting single-digit nanomolar Ki values against tumor-associated isoforms hCA IX and XII [1], these data do not specifically include this N-propyl derivative. This represents a critical evidence gap that purchasers must recognize.

Biological activity Evidence gap Research limitation

Defined Application Scenarios for N-Propyl-2,3-dihydro-1-benzofuran-5-sulfonamide Based on Available Evidence


Use as a Key Intermediate in Dronedarone Analog and Impurity Synthesis

The patented synthetic route for 5-sulfonamidobenzofurans directly covers this N-propyl compound [1]. This strongly supports its application as a critical intermediate for synthesizing propyl-chain variants of dronedarone, a class III antiarrhythmic agent. Studies on dronedarone impurities have already characterized the downstream N-{2-propyl-3-[4-(3-dibutylaminopropoxy)benzoyl]benzofuran-5-yl}methanesulfonamide (impurity IV) [2], confirming the industrial relevance of this core structure for the development and quality control of related drug substances.

Development of Reference Standards for Analytical Method Validation

The defined and quantifiable physicochemical difference of +28.05 g/mol in molecular weight compared to the common N-methyl analog provides a robust basis for its use as a reference standard or system suitability marker in chromatographic methods [1]. This is particularly valuable in purity analysis of dronedarone or related benzofuran sulfonamide drug substances, where this compound may serve as a specified impurity or a resolution standard to confirm the separation of critical alkyl-chain homologs.

Pharmacological Selectivity Profiling in Carbonic Anhydrase Studies

The benzofuran sulfonamide chemotype is a validated scaffold for achieving potent and selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII [1]. This N-propyl derivative represents an underexplored vector for probing the lipophilic tolerance of the enzyme's active site. A research program aimed at systematically mapping N-alkyl chain length (methyl, ethyl, propyl, butyl) to hCA isoform selectivity and antiproliferative activity would directly leverage this compound to fill a known structure-activity relationship (SAR) void.

Exploratory Medicinal Chemistry for Cysteine Protease Inhibition

Patent literature indicates that sulfonamide derivatives, including those with dihydrobenzofuran cores, exhibit strong inhibitory activity against cysteine proteases such as calpain and cathepsins B, H, and L, which are therapeutic targets for muscular dystrophy, stroke, and Alzheimer's disease [1]. This compounds' specific N-propyl group offers a unique lipophilic handle for probing the S' subsite of these enzymes, potentially leading to novel lead compounds where the propyl chain provides an optimal balance of potency and ADME properties compared to shorter alkyl chains.

Quote Request

Request a Quote for N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.